molecular formula C26H33NO5 B1669575 CP-868388 CAS No. 702681-67-2

CP-868388

カタログ番号: B1669575
CAS番号: 702681-67-2
分子量: 439.5 g/mol
InChIキー: CSLFIHDRJSTULR-JOCHJYFZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ユニーク成分識別子(UNII)999KY5ZIGBで識別される化合物は、CP-868388として知られています。この化合物は分子式C26H33NO5を持ち、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)アゴニストとしての役割で知られています。 この化合物は、脂質低下作用と抗炎症作用を示し、脂質異常症および関連疾患の研究における貴重なツールとなっています .

科学的研究の応用

CP-868388 has a wide range of scientific research applications, including:

作用機序

CP-868388は、脂質代謝と炎症に関与する遺伝子の発現を調節する核内受容体であるPPARαを選択的に活性化することで、その効果を発揮します。PPARαの活性化は、SRC-1やPGC-1αなどのコアクチベーターの募集につながり、標的遺伝子の転写活性化をもたらします。 このメカニズムは、化合物の脂質低下作用と抗炎症作用に寄与しています .

生化学分析

Biochemical Properties

CP-868388 plays a crucial role in biochemical reactions by acting as a PPARα agonist. It has a high binding affinity with a Ki value of 10.8 nM . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. This compound interacts with PPARα, leading to the activation of this receptor and subsequent modulation of gene expression. This interaction enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and anti-inflammatory responses .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By activating PPARα, this compound influences cell function in several ways. It enhances fatty acid oxidation in hepatocytes, leading to reduced lipid accumulation and improved lipid profiles . Additionally, this compound modulates cell signaling pathways, including those involved in inflammation and energy metabolism. It also affects gene expression by upregulating genes associated with lipid metabolism and downregulating pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PPARα, a nuclear receptor. Upon binding, this compound induces a conformational change in PPARα, facilitating its interaction with coactivators and the transcriptional machinery . This interaction promotes the transcription of target genes involved in lipid metabolism and anti-inflammatory responses. This compound also exhibits selectivity for PPARα over other PPAR isoforms, ensuring specific activation of PPARα-mediated pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity over extended periods . In vitro and in vivo studies have shown that this compound maintains its efficacy in modulating lipid metabolism and reducing inflammation over time. Long-term exposure to this compound has demonstrated sustained improvements in lipid profiles and anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates PPARα and improves lipid metabolism without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels . It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways regulated by PPARα. Upon activation of PPARα, this compound enhances the transcription of genes involved in fatty acid oxidation, lipid transport, and energy metabolism . This leads to increased breakdown of fatty acids, reduced lipid accumulation, and improved lipid profiles. This compound also modulates the expression of enzymes and cofactors involved in these metabolic pathways, further enhancing its effects on lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It is primarily localized in the liver, where it exerts its effects on lipid metabolism. This compound is also distributed to other tissues involved in lipid metabolism, such as adipose tissue and muscle . The compound’s distribution is influenced by its binding affinity to transporters and proteins that facilitate its uptake and localization within cells.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the nucleus where PPARα is located . Upon entering the cell, this compound binds to PPARα in the nucleus, leading to the activation of this receptor and subsequent modulation of gene expression. The compound’s activity and function are closely linked to its localization within the nucleus, where it interacts with the transcriptional machinery to regulate gene expression .

準備方法

合成経路と反応条件

CP-868388の合成には、重要な中間体の生成と、制御された条件下でのそれらの後続反応を含む、複数のステップが含まれます。 その方法の1つは、化合物の2mgを50μLのジメチルスルホキシド(DMSO)に溶解して、濃度40mg/mLの母液を調製することです . 特定の合成経路と反応条件の詳細については、所有権があり、専門の化学データベースまたはサプライヤーに問い合わせる必要がある場合があります。

工業的生産方法

This compoundの工業的生産は、通常、高い収率と純度を確保するために最適化された反応条件を使用して、大規模な合成を行います。このプロセスには、結晶化、精製、品質管理などの手順が含まれる場合があり、業界標準を満たす必要があります。工業的生産方法の具体的な詳細は、所有権があり、工業用化学品生産リソースへのアクセスが必要になる場合があります。

化学反応の分析

反応の種類

CP-868388は、以下を含むさまざまな化学反応を受けます。

    酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、酸化剤を使用します。

    還元: この反応には、水素の付加または酸素の除去が含まれ、通常は還元剤を使用します。

    置換: この反応には、1つの原子または原子群を別の原子または原子群に置き換えることが含まれ、多くの場合、求核剤または求電子剤を使用します。

一般的な試薬と条件

This compoundの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、水酸化物イオンなどの求核剤があります。反応条件は、温度、圧力、溶媒の選択など、目的の結果によって異なる場合があります。

生成される主な生成物

This compoundの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化反応は酸化誘導体を生成する場合があり、還元反応は化合物の還元形を生成する場合があります。

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用があります。

    化学: PPARαの活性化とその脂質代謝への影響を研究するためのツール化合物として使用されます。

    生物学: 脂質代謝と炎症に関連する遺伝子の発現調節における役割について調査されています。

    医学: 脂質異常症および炎症性疾患の治療における潜在的な治療効果について調査されています。

    産業: 代謝性疾患の研究のための医薬品や研究化学品の開発に使用されています.

類似化合物との比較

類似化合物

    LY518674: 同様の脂質低下効果を持つ別のPPARαアゴニスト。

    T0070907: 異なる生物学的活性を持つ選択的PPARγアンタゴニスト。

    EPI-001: 異なる治療用途を持つ選択的アンドロゲン受容体モジュレーター。

CP-868388の独自性

This compoundは、PPARαの強力で選択的な活性化という点でユニークであり、強力な脂質低下作用と抗炎症作用をもたらします。 その特定の分子構造と結合親和性は、他のPPARアゴニストやモジュレーターとは異なり、科学研究と潜在的な治療用途における貴重なツールとなっています .

特性

IUPAC Name

2-methyl-2-[3-[(3S)-1-[(4-propan-2-ylphenyl)methoxycarbonyl]piperidin-3-yl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO5/c1-18(2)20-12-10-19(11-13-20)17-31-25(30)27-14-6-8-22(16-27)21-7-5-9-23(15-21)32-26(3,4)24(28)29/h5,7,9-13,15,18,22H,6,8,14,16-17H2,1-4H3,(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLFIHDRJSTULR-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCCC(C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)COC(=O)N2CCC[C@H](C2)C3=CC(=CC=C3)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044034
Record name (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

702681-67-2
Record name CP-868388
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0702681672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-(3-(1-carboxy-1-methylethoxy)phenyl)piperidine-1-carboxylic acid 4-isopropylbenzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(3-(1-((4-Isopropylbenzyloxy)carbonyl)piperidin-3-yl)phenoxy)-2-methylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CP-868388
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/999KY5ZIGB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 3-[3-(1-Benzyloxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester (1.07 g, 2.02 mmol), potassium carbonate (0.56 g, 4.04 mmol), methanol (15 mL) and water (3 mL) was heated at reflux for 3 h, cooled to room temperature and concentrated under reduced pressure. The resulting residue was taken up in water (150 mL), acidified with 1N aqueous hydrochloric acid and extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The resultant oil was eluted through a 20 g plug of silica with 300 mL methylene chloride then 300 mL ethyl acetate. Fractions containing product were combined and concentrated under reduced pressure to yield 835 mg (94%) of 3-[3-(1-carboxy-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester as a clear glassy solid.
Name
3-[3-(1-Benzyloxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-[3-(1-ethoxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester (6.23 g, 13.32 mmol), potassium carbonate (3.68 g, 26.64 mmol), methanol (100 mL) and water (20 mL) was heated at reflux for 3 h, cooled to room temperature and concentrated under reduced pressure. The resulting residue was taken up in water (250 mL), acidified with 1N aqueous hydrochloric acid and extracted with ethyl acetate (2×200 mL). The combined organic extracts were washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, concentrated under reduced pressure to provide 5.86 g (99%) of 3-[3-(1-carboxy-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester as a clear glassy solid.
Name
3-[3-(1-ethoxycarbonyl-1-methyl-ethoxy)-phenyl]-piperidine-1-carboxylic acid 4-isopropyl-benzyl ester
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-
Reactant of Route 2
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-
Reactant of Route 3
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-
Reactant of Route 4
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-
Reactant of Route 5
Reactant of Route 5
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-
Reactant of Route 6
1-Piperidinecarboxylic acid, 3-(3-(1-carboxy-1-methylethoxy)phenyl)-, 1-((4-(1-methylethyl)phenyl)methyl) ester, (3S)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。